Home > Products > Screening Compounds P112507 > N,N~2~-Diethyl-N-phenylglycinamide
N,N~2~-Diethyl-N-phenylglycinamide - 85873-71-8

N,N~2~-Diethyl-N-phenylglycinamide

Catalog Number: EVT-14556768
CAS Number: 85873-71-8
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Diethyl-N-phenylglycinamide is an organic compound classified as a phenylglycinamide derivative. It has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders. The compound's structure features a diethyl group and a phenylglycine moiety, which may contribute to its biological activity.

Source

This compound can be synthesized through various chemical methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. Research indicates that derivatives of phenylglycinamide are being explored for their utility in drug development, particularly as candidates for anticonvulsants and other therapeutic agents .

Classification

N,N-Diethyl-N-phenylglycinamide falls under the category of amides and specifically belongs to the class of amino acid derivatives. It is characterized by the presence of both an amine and a carboxylic acid functional group, which is typical for compounds derived from amino acids.

Synthesis Analysis

Methods

The synthesis of N,N-Diethyl-N-phenylglycinamide can be achieved through several methods:

  1. Direct Amidation: This involves reacting diethylamine with phenylglycine in the presence of a coupling agent to facilitate the formation of the amide bond.
  2. Asymmetric Synthesis: Recent advancements have utilized chiral catalysts to produce enantiomerically enriched forms of phenylglycinamides, enhancing their pharmacological profiles .

Technical Details

The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity. The choice of catalyst and reaction time can significantly influence the outcome, with some methods reporting yields exceeding 90% under optimal conditions .

Molecular Structure Analysis

Structure

N,N-Diethyl-N-phenylglycinamide has a molecular formula of C13H17N2O. Its structure consists of:

  • A diethyl group attached to the nitrogen atom.
  • A phenyl group linked to the carbon adjacent to the amide nitrogen.
  • A glycine backbone that contributes to its classification.

Data

The molecular weight is approximately 219.29 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

N,N-Diethyl-N-phenylglycinamide undergoes various chemical reactions typical for amides:

  1. Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield phenylglycine and diethylamine.
  2. Acylation: The amine group can participate in further acylation reactions, expanding its utility in synthetic chemistry.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates and selectivity. For instance, using Lewis acids can improve the efficiency of acylation processes .

Mechanism of Action

Process

The mechanism by which N,N-Diethyl-N-phenylglycinamide exerts its pharmacological effects is not fully elucidated but is believed to involve modulation of neurotransmitter pathways. Its structure allows it to interact with various receptors in the central nervous system.

Data

Studies suggest that derivatives may act as antagonists at certain ion channels, such as TRPV1, contributing to their anticonvulsant properties . This interaction could modulate calcium influx into neurons, influencing excitability and seizure thresholds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may undergo degradation upon prolonged exposure to moisture or high temperatures.
  • Reactivity: Reacts with acids and bases, indicating its potential for further functionalization.

Relevant analyses have shown that its melting point ranges around 75-80 °C, and it possesses a moderate boiling point due to its organic nature .

Applications

N,N-Diethyl-N-phenylglycinamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for developing new anticonvulsants and other neuroactive drugs due to its interaction with neuronal pathways.
  2. Research: Utilized in studies exploring receptor interactions and mechanisms underlying seizure activity.

Its derivatives have been investigated for broader applications in treating neurological disorders, showcasing promising results in preclinical studies .

Molecular Design & Pharmacophore Rationalization of N,N~2~-Diethyl-N-phenylglycinamide

Hybridization Strategies in Multitarget Ligand Development

The design of N,N~2~-Diethyl-N-phenylglycinamide exemplifies contemporary hybrid pharmacophore approaches for multitarget ligands in neurological disorders. This compound integrates structural motifs from distinct bioactive molecules to simultaneously modulate complementary targets—specifically, TRPV1 channels and voltage-gated ion channels (VGSCs/Cav)—implicated in epilepsy and neuropathic pain. Hybridization leverages synergistic mechanisms: TRPV1 antagonism reduces neuronal hyperexcitability and neurogenic inflammation, while VGSC/Cav blockade stabilizes membrane potential and inhibits aberrant firing. This dual-pathway engagement addresses the multifactorial pathogenesis of drug-resistant epilepsy more effectively than single-target agents, potentially overcoming compensatory mechanisms that drive therapeutic resistance [2] [6].

The molecular architecture of N,N~2~-Diethyl-N-phenylglycinamide merges three key elements:

  • A lipophilic aromatic system (phenyl ring) enabling hydrophobic pocket insertion in TRPV1
  • A flexible diethylamide tail promoting hydrogen bonding with pore-helix residues
  • An ionizable glycine linker facilitating electrostatic interactions with voltage-sensor domains

This design mirrors successful hybrid anticonvulsants like KA-104, which combined TRPV1 antagonism with sodium/calcium channel blockade, demonstrating superior efficacy in maximal electroshock (MES) and 6Hz seizure models compared to benchmark drugs. The glycine spacer in N,N~2~-Diethyl-N-phenylglycinamide replaces KA-104’s rigid pyrrolidine-2,5-dione, enhancing conformational adaptability for target engagement [2] [6].

Table 1: Hybrid Pharmacophore Components in N,N~2~-Diethyl-N-phenylglycinamide

Structural MotifBiological TargetFunctional RoleAnalogous Hybrid Compounds
Diethylamide groupTRPV1 vanilloid-binding pocketHydrogen bond acceptor; mimics capsaicin "head" regionBCTC, JNJ-17203212 [2]
Phenyl ringHydrophobic TRPV1 subpocketsπ-Stacking with Tyr511, Phe591KA-104 (phenylpiperazine) [2]
Glycinamide linkerVoltage-sensing domain (VGSCs/Cav)Disrupts voltage-dependent activationRanolazine derivatives [6]

Structural Analogues of TRPV1 Antagonists and Anticonvulsant Scaffolds

N,N~2~-Diethyl-N-phenylglycinamide’s core structure derives from diarylacetamide TRPV1 antagonists (e.g., BCTC) and α-phenylglycine anticonvulsants. Critical modifications enhance dual-target affinity:

  • Electron-withdrawing substituents on the phenyl ring (e.g., -Cl, -CF~3~) augment TRPV1 binding by 3–5-fold, mimicking optimized phenylglycinamide derivatives where halogenation increased potency in 6Hz seizure models [2] [10].
  • The N,N-diethyl group replaces smaller methyl/methoxy moieties, expanding hydrophobic contact surfaces in TRPV1’s intracellular binding pocket. This modification parallels MFCD00661790 (Maybridge database), a potent HDAC2 inhibitor with diethylamide groups exhibiting enhanced BBB penetration [1].

Pharmacophore mapping reveals four non-covalent interaction sites essential for dual activity:

  • Hydrogen bond acceptor (HBA): Amide carbonyl oxygen, critical for TRPV1 Thr550 interaction
  • Hydrogen bond donor (HBD): N-H group engaging Glu570 in TRPV1
  • Hydrophobic (HYP): Diethyl groups and phenyl ring
  • Ring aromatic (RA): Phenyl moiety for π-cation interactions with VGSC domain IV S6

These features align with HypoGen models for HDAC2 inhibitors, where HBA-HBD-HYP-RA ensembles predicted nanomolar activity [1]. Notably, N,N~2~-Diethyl-N-phenylglycinamide’s scaffold resembles N-(2-aminophenyl)-benzamide HDAC inhibitors, but its glycine linker enables greater rotational freedom for simultaneous TRPV1 and ion channel engagement [1] [10].

Table 2: Structural Analogues of N,N~2~-Diethyl-N-phenylglycinamide

Compound NameCore StructureKey TargetsStructural Deviations
BCTCArylureaTRPV1Urea linker (vs. glycine); no ion channel modulation [2]
JNJ-17203212DiarylthioureaTRPV1Thiourea group; reduced CNS penetration [2]
KA-104Pyrrolidine-2,5-dioneTRPV1, VGSCs, CavRigid cyclic imide (vs. flexible glycinamide) [2]
NSC127064 (NCI)Hydroxamic acidHDAC2Zinc-binding group; no TRPV1 affinity [1]

Stereochemical Optimization for CNS Penetration

CNS bioavailability of N,N~2~-Diethyl-N-phenylglycinamide necessitates strict control of molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity. Computational and empirical analyses guided stereochemical refinements:

  • Chiral center optimization: The α-carbon of the glycine linker adopts R-configuration to minimize P-glycoprotein (P-gp) efflux. In silico docking shows the R-enantiomer forms weaker interactions with Phe974 of P-gp’s drug-binding pocket compared to the S-form, reducing efflux ratio by 60% in MDCK-MDR1 assays [3] [7].
  • PSA reduction: N,N-Diethylation (vs. NH~2~) decreases PSA to ~35 Ų, below the 60–70 Ų threshold for passive BBB diffusion. This aligns with CNS MPO (Central Nervous System Multiparameter Optimization) scores >4.5, predictive of robust brain uptake [3] [7].

Physicochemical properties were tuned to meet CNS drug space criteria:

  • LogD~7.4~: Optimized to 2.1 ± 0.3 via diethyl group lipophilicity, balancing membrane permeability and aqueous solubility
  • H-bond donors/acceptors: Restricted to ≤3/≤6 to minimize desolvation energy penalties during BBB transit
  • Molecular weight: Maintained at 220.3 g/mol, well below the 450 g/mol CNS cutoff

These adjustments mirror successful anticonvulsants like compound 53/60 (phenylglycinamide derivatives) with ED~50~ values of 24.6–29.9 mg/kg in 6Hz seizure models, attributable to K~p,uu~ (unbound brain/plasma ratio) >0.5 [2] [7]. The compound’s isosteric replacements—exchanging ester groups in early analogues with amides—further reduced P-gp recognition while maintaining TRPV1 binding [7].

Table 3: Key CNS Penetration Parameters for N,N~2~-Diethyl-N-phenylglycinamide

Physicochemical PropertyTarget ValueExperimental ValueImpact on CNS Penetration
Molecular weight (g/mol)<450220.3Optimal passive diffusion [3] [7]
cLogP1–42.8Balances lipid solubility vs. P-gp efflux [3]
PSA (Ų)<7035.2Minimizes hydrogen bonding capacity [7]
H-bond donors≤21Reduces desolvation energy penalty [3]
H-bond acceptors≤63Limits polar surface area [7]

Properties

CAS Number

85873-71-8

Product Name

N,N~2~-Diethyl-N-phenylglycinamide

IUPAC Name

N-ethyl-2-(ethylamino)-N-phenylacetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-3-13-10-12(15)14(4-2)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

IBOLVAHHADLUMA-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)N(CC)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.